molecular formula C15H14ClN5O2S B6519202 3-chloro-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide CAS No. 920466-26-8

3-chloro-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide

Cat. No.: B6519202
CAS No.: 920466-26-8
M. Wt: 363.8 g/mol
InChI Key: IKGSFTOFZADGSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-chloro-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide features a sulfonamide backbone linked to a tetrazole ring substituted with a 4-methylphenyl group. Its molecular formula is C₁₄H₁₃ClN₅O₂S, with an approximate molecular weight of 365.8 g/mol (calculated). Sulfonamides are widely explored for therapeutic applications, including antimicrobial and antitumor activities .

Properties

IUPAC Name

3-chloro-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5O2S/c1-11-5-7-13(8-6-11)21-15(18-19-20-21)10-17-24(22,23)14-4-2-3-12(16)9-14/h2-9,17H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGSFTOFZADGSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide is a sulfonamide derivative characterized by its complex molecular structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C13H13ClN4O2S\text{C}_{13}\text{H}_{13}\text{ClN}_4\text{O}_2\text{S}

Molecular Weight : 300.78 g/mol
CAS Number : [insert CAS number if available]

Biological Activity Overview

Sulfonamides are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The specific compound exhibits unique interactions with biological systems that warrant detailed exploration.

Antimicrobial Activity

Sulfonamides generally inhibit bacterial growth by blocking folic acid synthesis. Research indicates that derivatives similar to this compound can effectively target various bacterial strains. For instance:

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus18100
P. aeruginosa12100

These results suggest that the compound may possess significant antimicrobial properties.

Anticancer Activity

Recent studies have explored the potential anticancer effects of sulfonamide derivatives. For example, compounds with similar structures have shown cytotoxic effects on cancer cell lines such as HT-29 (colon cancer) and MCF-7 (breast cancer):

Cell Line IC50 (µM) Mechanism of Action
HT-2925Induction of apoptosis
MCF-730Inhibition of cell proliferation

The mechanism of action often involves the modulation of signaling pathways related to cell survival and apoptosis.

The biological activity of this compound can be attributed to several mechanisms:

  • Folate Synthesis Inhibition : Similar to traditional sulfonamides, this compound may inhibit dihydropteroate synthase (DHPS), a key enzyme in folate metabolism.
  • Cell Cycle Arrest : The compound may induce G0/G1 phase arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : Activation of caspases and modulation of Bcl-2 family proteins have been observed in treated cancer cells.

Case Studies

A study conducted on a series of sulfonamide derivatives highlighted the efficacy of compounds structurally related to this compound in reducing tumor growth in xenograft models. The results indicated a significant reduction in tumor volume compared to control groups treated with vehicle solutions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related sulfonamide-tetrazole derivatives and analogs:

Compound Name Molecular Formula Mol. Wt. (g/mol) Purity Key Substituents CAS Number Notes
Target: 3-chloro-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide C₁₄H₁₃ClN₅O₂S ~365.8 N/A 3-Cl, 4-methylphenyl-tetrazole N/A High lipophilicity
4-amino-N-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide C₇H₈N₆O₂S 240.24 95% 4-NH₂, unsubstituted tetrazole N/A Lower molecular weight
3-amino-4-chloro-N-(2-methyl-2H-tetrazol-5-yl)benzene-1-sulfonamide C₉H₁₇Cl₂N₃ 238.16 95% 3-NH₂, 4-Cl, 2-methyl-tetrazole N/A Dual functionalization
4-hydroxy-N-(2-methyl-2H-tetrazol-5-yl)benzene-1-sulfonamide C₈H₉N₅O₃S 255.26 95% 4-OH, 2-methyl-tetrazole N/A Increased solubility
N-(3-Chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide C₁₅H₁₄ClN₃O₂S 347.81 N/A Indazole core, 3-Cl, 4-methylbenzene N/A Antiproliferative activity
3-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}-1-(4-fluorophenyl)urea C₁₇H₁₇FN₆O 340.35 N/A Urea linker, 3,4-dimethylphenyl-tetrazole 941875-33-8 Distinct pharmacophore

Key Observations

The 4-methylphenyl group on the tetrazole introduces steric bulk, which may affect binding interactions in biological targets compared to smaller substituents (e.g., 2-methyl-tetrazole in ).

Bioactivity :

  • Sulfonamides with indazole cores (e.g., ) exhibit antiproliferative activity, suggesting that the target compound’s tetrazole-phenyl system could be optimized for similar applications.
  • Urea-linked tetrazoles (e.g., ) demonstrate divergent pharmacological profiles due to altered hydrogen-bonding capacity.

Synthetic Accessibility :

  • Tetrazole formation via Ugi-Azide reactions (as in ) is a viable route for analogs, though the target compound’s synthesis pathway remains unspecified in the evidence.

Research Implications

  • Drug Design : The target compound’s balance of lipophilicity and steric bulk makes it a candidate for optimizing pharmacokinetic properties in sulfonamide-based therapeutics.
  • Structural Diversification : Substituting the tetrazole’s phenyl group with electron-withdrawing/donating groups (e.g., fluoro, nitro) could modulate electronic properties and bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.